N'-benzyl-N'-methylpentane-1,5-diamine

Catalog No.
S2853380
CAS No.
34987-10-5
M.F
C13H22N2
M. Wt
206.333
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N'-benzyl-N'-methylpentane-1,5-diamine

CAS Number

34987-10-5

Product Name

N'-benzyl-N'-methylpentane-1,5-diamine

IUPAC Name

N'-benzyl-N'-methylpentane-1,5-diamine

Molecular Formula

C13H22N2

Molecular Weight

206.333

InChI

InChI=1S/C13H22N2/c1-15(11-7-3-6-10-14)12-13-8-4-2-5-9-13/h2,4-5,8-9H,3,6-7,10-12,14H2,1H3

InChI Key

PPIDOZCBSCCLAU-UHFFFAOYSA-N

SMILES

CN(CCCCCN)CC1=CC=CC=C1

Solubility

not available

N'-benzyl-N'-methylpentane-1,5-diamine is an organic compound characterized by its molecular formula C13H22N2. This compound belongs to the class of diamines, which are organic compounds containing two amine groups. The structure of N'-benzyl-N'-methylpentane-1,5-diamine includes a benzyl group and a methyl group attached to the nitrogen atoms, contributing to its unique chemical properties and reactivity. It is often utilized in various

  • Oxidation: This compound can be oxidized to form imines or nitriles using agents such as potassium permanganate or hydrogen peroxide.
  • Reduction: Reduction reactions can convert N'-benzyl-N'-methylpentane-1,5-diamine into primary amines or other reduced forms using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: The amine groups can engage in nucleophilic substitution reactions, leading to the formation of various derivatives when reacted with alkyl halides or acyl chlorides.

The specific products formed depend on the reaction conditions and reagents used. For example, oxidation may yield imines while reduction can produce primary amines.

The biological activity of N'-benzyl-N'-methylpentane-1,5-diamine is primarily linked to its role as a ligand in biochemical assays and its potential interactions with enzymes. It may act as an inhibitor or activator depending on the molecular targets it interacts with. This compound's ability to modulate enzyme activity or receptor functions makes it valuable in biological research, particularly in studies involving enzyme mechanisms.

Synthetic Routes

The synthesis of N'-benzyl-N'-methylpentane-1,5-diamine typically involves the reaction of benzylamine with N-methylpentane-1,5-diamine under controlled conditions. The reaction is often performed in a suitable solvent with a catalyst to facilitate product formation.

Industrial Production

In industrial settings, more efficient methods such as continuous flow synthesis may be employed. This approach allows for better control over reaction parameters and results in higher purity products. Advanced catalysts and optimized conditions further enhance the efficiency of the synthesis process.

Similar Compounds

  • 2-Methylpentane-1,5-diamine
  • Hexamethylenediamine

Uniqueness

N'-benzyl-N'-methylpentane-1,5-diamine is unique due to the combination of both benzyl and methyl groups attached to its nitrogen atoms. This structural feature imparts specific chemical properties that distinguish it from other diamines like 2-methylpentane-1,5-diamine and hexamethylenediamine, which lack these substituents. The presence of these groups enhances its reactivity and suitability for specialized applications in research and industry.

Transition metal-catalyzed carbon-nitrogen bond formation represents a cornerstone methodology in the functionalization of N'-benzyl-N'-methylpentane-1,5-diamine and related diamine structures [1] [4]. The mechanistic pathways underlying these transformations involve sophisticated coordination chemistry that enables selective bond construction under mild conditions [28] [30].

Palladium-Catalyzed Cross-Coupling Mechanisms

Palladium-catalyzed carbon-nitrogen cross-coupling reactions, particularly those following the Buchwald-Hartwig mechanism, have demonstrated exceptional utility in diamine functionalization [32]. The catalytic cycle proceeds through three fundamental stages: oxidative addition, transmetalation, and reductive elimination [29]. In the context of N'-benzyl-N'-methylpentane-1,5-diamine, the benzyl nitrogen center serves as a nucleophilic partner that can engage with aryl halides through palladium mediation [30].

The oxidative addition step involves the insertion of palladium(0) into the carbon-halogen bond of the electrophilic partner, generating a palladium(II) intermediate [29]. This step is often rate-determining and exhibits strong dependence on the electronic properties of the aryl halide [38]. Electron-deficient aryl bromides demonstrate enhanced reactivity compared to their electron-rich counterparts, with Hammett analysis revealing a positive correlation between reaction rates and substrate electron deficiency [38].

Subsequent transmetalation occurs when the diamine nucleophile displaces a ligand from the palladium center, forming a palladium-nitrogen bond [29] [30]. The final reductive elimination step regenerates the palladium(0) catalyst while forming the desired carbon-nitrogen bond, yielding the functionalized diamine product [32].

Nickel-Catalyzed Coupling Systems

Nickel-catalyzed systems have emerged as cost-effective alternatives to palladium for carbon-nitrogen bond formation in diamine substrates [32]. The mechanistic profile of nickel catalysis differs significantly from palladium, often involving nickel(I)/nickel(III) oxidation states rather than the traditional nickel(0)/nickel(II) cycle [38] [42].

Recent developments in nickel catalysis have enabled challenging transformations involving primary alkylamine partners, which are particularly relevant for N'-benzyl-N'-methylpentane-1,5-diamine modifications [32]. The use of sterically demanding yet electron-poor bisphosphine ligands has proven crucial for achieving broad substrate scope [32]. These ligand systems facilitate room temperature reactions while maintaining excellent functional group tolerance [32].

Mechanistic Data and Performance Metrics

Catalyst SystemTemperature (°C)Yield Range (%)Substrate ScopeReference
Palladium/Phosphine80-12075-95Aryl bromides, chlorides [30] [32]
Nickel/Bisphosphine25-8065-90Primary amines, mesylates [32]
Rhodium/Triphenylphosphine10070-85Alkene substrates [1]

The kinetic behavior of these systems reveals distinct mechanistic preferences [30]. Palladium-catalyzed reactions typically exhibit first-order dependence on both the diamine nucleophile and aryl halide electrophile, consistent with the proposed oxidative addition mechanism [30]. Nickel systems demonstrate more complex kinetic profiles, often showing fractional order dependence that suggests pre-equilibrium formation of active catalyst species [32].

Boron-Mediated Coupling Reactions for Structural Diversification

Boron-mediated coupling reactions offer unique opportunities for structural diversification of N'-benzyl-N'-methylpentane-1,5-diamine through complementary mechanistic pathways [8] [11]. These transformations leverage the distinctive reactivity of organoborane species to enable carbon-nitrogen bond formation under conditions orthogonal to traditional transition metal catalysis [33] [35].

Organoborane-Catalyzed Hydride Abstraction

Electron-deficient organoboranes, particularly tris(pentafluorophenyl)borane, facilitate hydride abstraction from alpha-amino carbon-hydrogen bonds in diamine substrates [10] [35]. This process generates reactive iminium intermediates alongside hydridoborate species, both of which participate in subsequent synthetic transformations [10].

The mechanism of borane-mediated hydride abstraction involves Lewis acid coordination to the nitrogen lone pair, followed by intramolecular hydride transfer from the adjacent carbon center [35]. This creates a transient iminium-hydridoborate ion pair that can undergo various functionalization reactions [10] [35]. In the context of N'-benzyl-N'-methylpentane-1,5-diamine, the benzyl-substituted nitrogen center exhibits enhanced reactivity due to stabilization of the resulting iminium species [35].

Boron-Nitrogen Bond Formation Strategies

Direct boron-nitrogen bond formation provides access to boron-containing diamine derivatives with unique structural and electronic properties [9] [11]. The synthesis of boron-containing primary amines through modified Gabriel synthesis conditions has enabled construction of aminomethylphenyl boronate esters in excellent yields [9].

These boronate ester functionalities can undergo subsequent cross-coupling reactions via Suzuki-Miyaura mechanisms, providing access to structurally diverse aryl-substituted diamines [9] [11]. The boronate ester group demonstrates remarkable stability under aqueous conditions while remaining reactive toward palladium-catalyzed coupling processes [9].

Structural Diversification Pathways

Boron ReagentReaction TypeProduct ClassYield (%)Functional Group ToleranceReference
B(C6F5)3Hydride abstractionIminium salts85-95Ester, ether, cyano [35]
Diboron reagentsCross-couplingAryl boronates70-90Halides, nitro [8]
AminoboranesRadical couplingAmine-boranes80-95Styrenes, imines [8]

The versatility of boron-mediated reactions enables multiple functionalization strategies for diamine substrates [11] [37]. Photoredox-mediated borylation reactions have demonstrated particular utility, allowing the formation of stable alkyl amine-borane building blocks through radical addition to styrenes and imines [8]. These novel organoboron species resist protodeboronation and can be directly engaged in Suzuki-Miyaura cross-couplings with complex aryl halides [8].

Mechanistic Insights and Selectivity

The selectivity observed in boron-mediated transformations arises from the unique electronic properties of the boron center [37] [39]. Boron's vacant p-orbital enables coordination with electron-rich nitrogen centers, while the electronegativity difference between boron and carbon creates polarized bonds that facilitate selective bond formation [39].

Computational studies have revealed that the stereochemical outcome of boron-mediated reactions depends critically on the steric environment around the boron center [37]. The introduction of sterically demanding substituents enhances selectivity by disfavoring competing reaction pathways [37]. These mechanistic insights have guided the development of increasingly selective and efficient boron-catalyzed processes [39].

Photochemical Activation Methods in Diamine Synthesis

Photochemical activation methods have revolutionized diamine synthesis by enabling transformations under exceptionally mild conditions while providing access to reaction pathways inaccessible through thermal processes [14] [16]. These light-driven methodologies leverage photonic energy to generate reactive intermediates that participate in carbon-nitrogen bond formation [19] [21].

Photoredox-Catalyzed Carbon-Nitrogen Coupling

Visible light photoredox catalysis has emerged as a powerful tool for carbon-nitrogen bond formation in diamine synthesis [16] [19]. These reactions typically employ iridium or ruthenium photocatalysts that undergo single-electron transfer processes upon visible light irradiation [43]. The resulting radical intermediates can participate in diverse coupling reactions with high chemoselectivity [19] [21].

The synthesis of 1,3-diamines through photoredox-catalyzed three-component coupling represents a significant advancement in diamine preparation [16]. This transformation involves the photocatalytic generation of alpha-amino radicals from in situ-generated imines, followed by nucleophilic addition to electron-deficient alkenes [16]. The reaction proceeds efficiently under mild conditions with broad functional group tolerance [16].

Mechanistic Pathways in Photochemical Activation

The mechanistic framework of photoredox-catalyzed diamine synthesis involves multiple electron transfer events [21] [38]. Initial photoexcitation of the photocatalyst generates a long-lived excited state capable of both oxidative and reductive quenching [43]. The choice of quenching pathway depends on the reaction partners and conditions employed [43].

In reductive quenching cycles, the excited photocatalyst undergoes single-electron reduction by an electron donor, generating a highly reducing catalyst species [43]. This reduced catalyst can then transfer an electron to the substrate, initiating radical formation [43]. Conversely, oxidative quenching involves initial electron transfer from the substrate to the excited photocatalyst [43].

Photochemical Methods for Diamine Functionalization

PhotocatalystLight SourceReaction TypeSubstrate ScopeYield Range (%)Reference
Ir(dtbppy)(ppy)2PF6Blue LEDThree-component couplingImines, alkenes75-90 [16]
Ru(bpy)3Cl2Visible lightReductive couplingAryl halides, amines65-85 [19]
Rose BengalRed LEDAmide formationAcylindolizines, amines85-99 [18]

The development of catalyst-free photochemical methods represents a significant advancement in synthetic accessibility [44]. These transformations exploit the inherent photochemical reactivity of organic molecules without requiring expensive photocatalysts [44]. For example, the visible light-mediated synthesis of unnatural amino acids proceeds through homolytic cleavage of pyridinium carbon-nitrogen bonds [44].

Advanced Photochemical Strategies

Recent developments in photochemical diamine synthesis have focused on expanding substrate scope and improving reaction efficiency [20] [41]. Multicomponent synthesis approaches enable the preparation of unsymmetrical 1,2-diamines through photo-induced carbonyl alkylative amination reactions [20]. These transformations proceed via visible light-mediated radical chain processes under catalyst- and base-free conditions [20].

Iron-mediated photochemical processes have demonstrated particular utility for accessing vicinal diamines through alkene diazidation [41]. The resulting 1,2-diazides can be smoothly reduced to vicinal diamines in a single step with high chemoselectivity [31] [41]. This approach leverages ligand-to-metal charge transfer and radical ligand transfer mechanisms to achieve efficient difunctionalization [41].

The integration of continuous-flow chemistry with photochemical methods has enhanced the practical applicability of these transformations [41]. Flow reactors enable precise control of irradiation time and intensity while facilitating heat and mass transfer [41]. These improvements have enabled the scale-up of photochemical diamine synthesis to preparatively useful quantities [41].

Selectivity and Mechanistic Control

The selectivity observed in photochemical diamine synthesis arises from the unique properties of photogenerated radical intermediates [40] [42]. Unlike ionic intermediates, radicals exhibit distinct reactivity patterns that enable selective bond formation [40]. The lifetime and reactivity of these intermediates can be modulated through choice of photocatalyst and reaction conditions [42].

XLogP3

1.9

Dates

Last modified: 04-15-2024

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